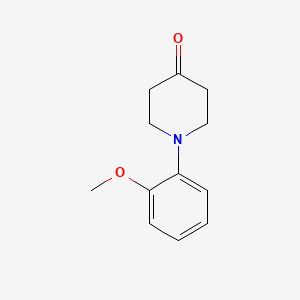1-(2-Methoxyphenyl)piperidin-4-one
CAS No.: 218610-31-2
Cat. No.: VC4053233
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 218610-31-2 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)piperidin-4-one |
| Standard InChI | InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 |
| Standard InChI Key | BIDXDLVTUIFALP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCC(=O)CC2 |
| Canonical SMILES | COC1=CC=CC=C1N2CCC(=O)CC2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2-Methoxyphenyl)piperidin-4-one is C₁₂H₁₅NO₂, with a calculated molecular weight of 205.26 g/mol. The compound features a piperidine ring (a six-membered amine ring) with a ketone group at the 4th position and a 2-methoxyphenyl substituent at the 1st position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity.
Key Structural Features:
-
Piperidin-4-one backbone: Adopts a chair conformation in crystalline states, as observed in related piperidin-4-one derivatives .
-
2-Methoxyphenyl substituent: Provides steric bulk and modulates solubility through hydrophobic interactions.
-
Ketone functionality: Enhances polarity and serves as a site for further chemical modifications, such as condensation or reduction reactions.
Synthesis and Manufacturing Approaches
The synthesis of 1-(2-Methoxyphenyl)piperidin-4-one can be inferred from established methods for analogous piperidin-4-one derivatives. A prominent route involves the Mannich condensation, a three-component reaction between a ketone, an aldehyde, and an amine .
Example Synthetic Pathway:
-
Mannich Condensation:
-
Purification:
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Catalyst | Acetic acid |
| Reaction Time | 6–12 hours |
This method aligns with procedures used for synthesizing 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, where the piperidine ring adopts a chair conformation upon crystallization .
Physicochemical Properties
While experimental data for 1-(2-Methoxyphenyl)piperidin-4-one are scarce, properties can be extrapolated from structurally similar compounds:
Comparative Physicochemical Data:
The logP value (~2.8) suggests moderate lipophilicity, favoring membrane permeability. The methoxy group enhances solubility in polar aprotic solvents compared to sulfur-containing analogs .
Crystallographic Behavior
X-ray crystallography of related piperidin-4-one derivatives reveals that the ring typically adopts a chair conformation with substituents oriented equatorially or axially depending on steric and electronic factors . For example:
-
In 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the chair conformation minimizes steric strain between substituents .
-
Bulkier groups, such as 3,4,5-trimethoxyphenyl, force the ring into a twist-boat conformation to accommodate spatial demands .
For 1-(2-Methoxyphenyl)piperidin-4-one, computational modeling predicts a chair conformation with the methoxyphenyl group occupying an equatorial position to avoid axial steric clashes.
Applications in Medicinal Chemistry
The piperidin-4-one scaffold is a versatile intermediate in drug discovery. Potential applications for 1-(2-Methoxyphenyl)piperidin-4-one include:
-
Central Nervous System (CNS) Agents: As a dopamine receptor modulator for treating Parkinson’s disease or schizophrenia .
-
Anticancer Agents: Piperidine derivatives inhibit tubulin polymerization or kinase activity .
-
Anti-inflammatory Drugs: Ketone functionality may interact with cyclooxygenase (COX) enzymes .
Future Research Directions
-
Synthetic Optimization: Develop greener catalytic methods (e.g., microwave-assisted synthesis) to improve yield .
-
Biological Screening: Evaluate affinity for neurotransmitter receptors and antimicrobial targets.
-
Structure-Activity Relationships (SAR): Modify the methoxy group to assess its impact on potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume